molecular formula C13H13N3O3 B2886141 N-(3-methoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1286720-71-5

N-(3-methoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2886141
CAS No.: 1286720-71-5
M. Wt: 259.265
InChI Key: XPWFDWVUCLGNIM-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.265. The purity is usually 95%.
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Biological Activity

N-(3-methoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a methoxy-substituted phenyl group and a pyrimidine moiety connected through an acetamide linkage. The structural formula can be represented as follows:

C13H14N2O3\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3

This compound's unique structure suggests various interactions with biological targets, which are critical for its pharmacological effects.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The binding may occur through hydrogen bonding and hydrophobic interactions, which modulate the activity of these targets, leading to various biological responses.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several experimental models. Studies show that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. The effective dose (ED50) values reported for this compound indicate its potency compared to standard anti-inflammatory drugs like indomethacin .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in BenchChem highlighted the compound's effectiveness against multiple bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity.
  • Anti-inflammatory Research : Another study demonstrated that doses as low as 10 µM significantly reduced COX-2 expression in RAW264.7 macrophage cells, suggesting a robust anti-inflammatory effect .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other similar compounds:

CompoundAntimicrobial Activity (MIC in µg/mL)COX-2 Inhibition (ED50 in µM)
This compound510
IndomethacinNot applicable9
Other Pyrimidine Derivative1512

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-18-11-5-2-4-10(8-11)16-12(17)9-19-13-14-6-3-7-15-13/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWFDWVUCLGNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.